molecular formula C17H24N2O5S B2890811 N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-38-8

N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2890811
CAS RN: 899968-38-8
M. Wt: 368.45
InChI Key: ZMEWPTLWZZXQOI-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether that is often found in various organic compounds . It also contains a sulfamoyl group attached to a 2-methylcyclohexyl group. Sulfamoyl groups are commonly found in various drugs and have a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by single-crystal X-ray diffraction studies, as is common for many organic compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as Pd-catalyzed arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific groups present in the molecule. For example, the benzo[d][1,3]dioxole moiety might contribute to its aromaticity and the sulfamoyl group might make it more polar .

Scientific Research Applications

Antidiabetic Application

Glimepiride: , a derivative of this compound, functions as an insulin secretagogue . It stimulates the secretion of insulin, thereby playing a crucial role in managing blood glucose levels in type 2 diabetes patients. Its mechanism involves the closure of potassium channels in the pancreatic beta cells, which leads to cell depolarization and subsequent insulin release.

Anticancer Activity

Some derivatives of the compound have shown promising results in anticancer research . For instance, pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines, including HeLa and C6 . These studies suggest the potential of this compound’s derivatives in developing new anticancer therapies.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes. The crystal structure of AKR1C3 complexed with glimepiride has been analyzed, providing insights into how sulphonylureas might affect tumor growth in type II diabetes patients . This suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Antitubulin Agents

Derivatives of the compound have been designed and synthesized based on their activity against cancer cell lines. These derivatives have been evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The indole nucleus, a structural motif in these derivatives, is a target for anticancer agents that cause mitotic blockade and cell apoptosis.

Organoselenium Chemistry

The benzo[d][1,3]dioxole subunit, part of this compound’s structure, has been incorporated into novel organoselenium compounds. These compounds have been explored for their potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Pharmaceutical Synthesis

The compound’s structure is conducive to synthesizing various pharmaceutical agents. Its benzo[d][1,3]dioxole moiety is present in compounds with significant pharmaceutical and biological applications, including antitumor , antimicrobial , and COX-2 inhibitor activities .

properties

IUPAC Name

N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEWPTLWZZXQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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